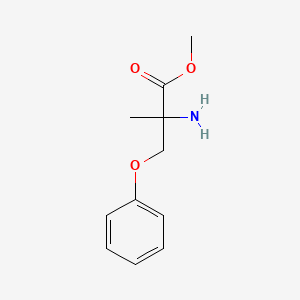

Methyl 2-amino-2-methyl-3-phenoxypropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

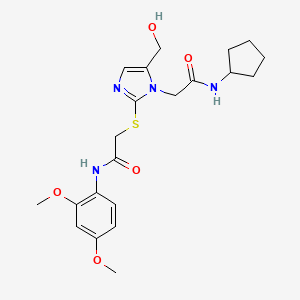

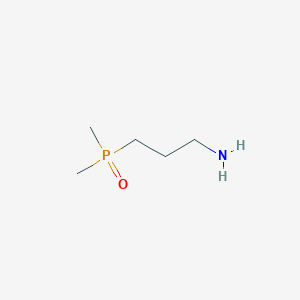

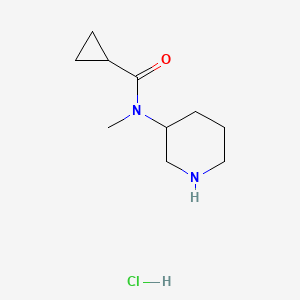

“Methyl 2-amino-2-methyl-3-phenoxypropanoate” is a chemical compound with the molecular formula C11H15NO3 . It is also known as “methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride” with the molecular formula C11H16ClNO3 .

Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-2-methyl-3-phenoxypropanoate” is 209.24 . When it is in the form of hydrochloride, its molecular weight is 245.71 . The InChI code for the hydrochloride form is1S/C11H15NO3.ClH/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H . Physical And Chemical Properties Analysis

“Methyl 2-amino-2-methyl-3-phenoxypropanoate” is available in powder form . The storage temperature is room temperature . When it is in the form of hydrochloride, it is also available in powder form .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems : This compound is used in the synthesis of complex heterocyclic systems, which are crucial in medicinal chemistry. For example, Selič, Grdadolnik, and Stanovnik (1997) demonstrated its use in preparing various N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds, indicating its versatility in creating pharmacologically active structures (Selič, Grdadolnik, & Stanovnik, 1997).

Preparation of Amino Acids and Derivatives : The compound plays a role in the preparation of various amino acids and their derivatives. This includes the synthesis of compounds like methyl 2-arylpropanoates, which have been shown to have pharmaceutical importance, as reported by Yamauchi, Hattori, Nakao, and Tamaki (1987) (Yamauchi, Hattori, Nakao, & Tamaki, 1987).

Organotin(IV) Complexes and Anticancer Properties : In a study by Basu Baul, Basu, Vos, and Linden (2009), the compound was used in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes exhibited significant cytotoxicity against various human tumor cell lines, suggesting potential in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).

Antiproliferative Activity in Cancer Cells : Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, and Nakamura (2015) reported the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound related to Methyl 2-amino-2-methyl-3-phenoxypropanoate, demonstrating promising antiproliferative activity toward human cancer cells (Minegishi et al., 2015).

Enzymatic Synthesis and Resolution : The compound has been used in the field of enzymatic synthesis and resolution, as explored by Fujii, Ono, Sato, and Akita (2011). This demonstrates its applicability in creating optically active compounds, which are important in the development of pharmaceuticals (Fujii, Ono, Sato, & Akita, 2011).

Synthesis of Isocyanates and Esters : Tsai, Takaoka, Powell, and Nowick (2003) focused on the synthesis of amino acid ester isocyanates like Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, highlighting the compound's role in producing unique chemical structures with potential bioactivity (Tsai, Takaoka, Powell, & Nowick, 2003).

Safety And Hazards

The safety information for “Methyl 2-amino-2-methyl-3-phenoxypropanoate” indicates that it has some hazards. The GHS pictograms indicate a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

methyl 2-amino-2-methyl-3-phenoxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXOHZFVVAPGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-methyl-3-phenoxypropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

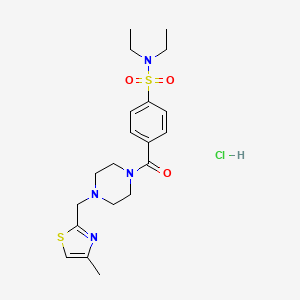

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

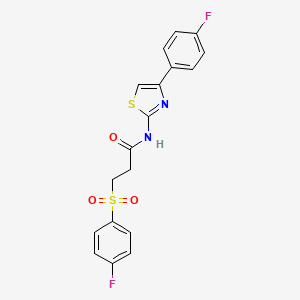

![N-(furan-2-ylmethyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449850.png)